molecular formula C13H22N2O2 B7592982 1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea

1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea

Cat. No. B7592982
M. Wt: 238.33 g/mol
InChI Key: WYWKDYSMHVBAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized through specific methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea is not fully understood, but it is believed to involve the modulation of specific receptors or enzymes in the body. In neuroscience, it has been shown to bind to the GABAA receptor, which is involved in the regulation of anxiety and depression. In cancer research, it has been shown to inhibit the activity of specific enzymes such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea vary depending on the specific application and dosage used. In neuroscience, it has been shown to decrease anxiety and depression-like behaviors in animal models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce cell death. In infectious diseases, it has been shown to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea in lab experiments include its potential therapeutic applications, its ability to modulate specific receptors or enzymes, and its antiviral and antibacterial properties. However, the limitations of using this compound include its potential toxicity, the need for further studies to determine its safety and efficacy, and the lack of standardization in its synthesis and purification methods.

Future Directions

For 1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis and purification methods, and the exploration of its potential therapeutic applications in other fields such as immunology and metabolic disorders. Additionally, the development of analogs or derivatives of this compound may lead to the discovery of more potent and selective compounds with specific therapeutic applications.

Synthesis Methods

The synthesis of 1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea involves the reaction of cyclobutyl isocyanate with 7,7-dimethyl-2-oxabicyclo[3.2.0]hept-2-ene in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, it has been studied as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In infectious diseases, it has been shown to have antiviral and antibacterial properties.

properties

IUPAC Name

1-cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2)10(9-6-7-17-11(9)13)15-12(16)14-8-4-3-5-8/h8-11H,3-7H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWKDYSMHVBAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)NC(=O)NC3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea

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